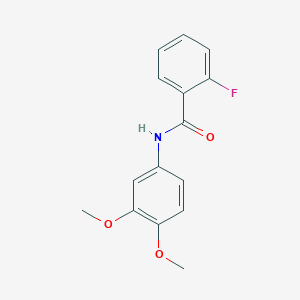

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,4-dimethoxyphenyl)-2-fluorobenzamide” is a chemical compound that has not been extensively studied. It is related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class . This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used as an intermediate in the synthesis of various drugs . For instance, similar compounds have been employed in the preparation of the muscle relaxant papaverin .

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives have a wide spectrum of biological activities and are associated with various types of pharmacokinetic and pharmacodynamic properties . N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the synthesis of these derivatives .

Study of Oxidative Stress

Compounds similar to N-(3,4-dimethoxyphenyl)-2-fluorobenzamide have been used to study the role of reactive oxygen species (ROS) in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. It could potentially be used in similar research.

Corrosion Inhibition

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used as a corrosion inhibitor. Similar compounds have been investigated for their corrosion inhibition properties on mild steel in acidic media .

Synthesis of Acrylonitrile Derivatives

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the synthesis of acrylonitrile derivatives . These derivatives have various applications in the chemical industry.

Preparation of Modified Diterpene

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the preparation of modified diterpene . Diterpenes have various applications in the pharmaceutical industry.

Mécanisme D'action

Target of Action

It is known that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-2-fluorobenzamide might interact with its targets in a similar manner, potentially inhibiting certain enzymes and affecting neurotransmitter levels.

Biochemical Pathways

Related compounds like dmpea are known to affect the dopamine pathway . This could potentially lead to downstream effects such as altered mood, cognition, and motor control.

Pharmacokinetics

The structurally similar compound dmpea is known to have a low aqueous solubility and a low volatility , which could impact its bioavailability.

Result of Action

It is known that related compounds like dmpea can have effects such as inhibiting certain enzymes and affecting neurotransmitter levels . These changes could potentially lead to various physiological effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide. For instance, it has been found that this compound can act as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound’s action can be influenced by factors such as pH and temperature.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVHMQWUNRNMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677209.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5677211.png)

![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)

![8-(2-pyrazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5677251.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)

![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)

![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)